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Compound of Interest

Compound Name: MYF-01-37

Cat. No.: B8198280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the TEAD inhibitor MYF-01-37 and its more

potent derivative, MYF-03-69, against other known TEAD inhibitors. The focus is on the

specificity of these compounds for the four human TEAD paralogues (TEAD1, TEAD2, TEAD3,

and TEAD4), key components of the Hippo signaling pathway.

Introduction to MYF-01-37 and TEAD Inhibition
MYF-01-37 is a covalent inhibitor of Transcriptional Enhanced Associate Domain (TEAD)

proteins, identified through a covalent fragment library screening. It targets a conserved

cysteine residue within the palmitate-binding pocket of TEADs (Cys380 in TEAD2 and Cys359

in TEAD1), thereby disrupting the interaction between TEAD and its co-activator YAP (Yes-

associated protein).[1] While MYF-01-37 itself is considered a sub-optimal chemical probe

requiring micromolar concentrations for cellular activity, it served as the lead compound for the

development of more potent inhibitors.[2]

One such optimized derivative, MYF-03-69, demonstrates a "pan-TEAD" inhibitor profile,

effectively inhibiting all four TEAD paralogues at submicromolar concentrations.[2] This guide

will present data on MYF-03-69 as a representative of the MYF-01-37 chemical scaffold and

compare its activity with other notable TEAD inhibitors.
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The following tables summarize the inhibitory activities of various compounds against the

TEAD paralogues. The data is primarily derived from in vitro palmitoylation assays, which

measure the ability of a compound to block the auto-palmitoylation of TEAD proteins, a critical

step for their stability and function.

Table 1: Pan-TEAD Inhibitors

Compound
TEAD1 IC₅₀
(µM)

TEAD2 IC₅₀
(µM)

TEAD3 IC₅₀
(µM)

TEAD4 IC₅₀
(µM)

Assay Type

MYF-03-69
submicromol

ar

submicromol

ar

submicromol

ar

submicromol

ar

In vitro

palmitoylation

ISM-6331 0.3 0.6 0.1 0.2
Thermal Shift

Assay

AZ4331 Not specified Not specified Not specified Not specified

Cell-based

metabolic

labeling

K-975 Not specified Not specified Not specified Not specified Not specified

Note: Specific IC₅₀ values for MYF-03-69 against each paralogue are described as being in a

similar submicromolar range in the source literature, but precise values are not provided.[2]

AZ4331 is stated to inhibit palmitoylation of all four TEAD paralogs in cell-based assays.

Table 2: Selective TEAD Inhibitors
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Compound
TEAD1 IC₅₀
(µM)

TEAD2 IC₅₀
(µM)

TEAD3 IC₅₀
(µM)

TEAD4 IC₅₀
(µM)

Assay Type

DC-

TEADin1072
0.61 ± 0.02 >10 0.58 ± 0.12 >10

Activity-

Based

Protein

Profiling

(ABPP)

DC-

TEAD3in03
>10 >10 0.16 ± 0.03 >10

Activity-

Based

Protein

Profiling

(ABPP)

Experimental Protocols
In Vitro TEAD Palmitoylation Assay
This assay is a common method to assess the potency of TEAD inhibitors that target the

palmitate-binding pocket.

Principle: The assay measures the auto-palmitoylation of recombinant TEAD proteins using a

modified palmitoyl-CoA substrate. An alkyne-tagged palmitoyl-CoA is incubated with the TEAD

YAP-binding domain (YBD). The incorporated alkyne-palmitate is then detected by "clicking" it

to a reporter molecule, such as a fluorescently tagged azide or biotin-azide, via a copper-

catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting signal is quantified, and

the inhibitory effect of a compound is determined by the reduction in this signal.

General Protocol:

Recombinant Protein: Purified recombinant TEAD-YBD proteins (TEAD1, TEAD2, TEAD3,

and TEAD4) are used.

Compound Incubation: The TEAD-YBD protein is pre-incubated with varying concentrations

of the test inhibitor (e.g., MYF-01-37) for a defined period (e.g., 2 hours at 37°C) to allow for

covalent bond formation.
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Palmitoylation Reaction: Alkyne-palmitoyl-CoA is added to the protein-inhibitor mixture, and

the reaction is allowed to proceed.

Click Chemistry: The reaction is quenched, and a fluorescent azide or biotin-azide is added

along with a copper catalyst to label the palmitoylated TEAD.

Detection:

Gel-based: The reaction products are resolved by SDS-PAGE. The gel is scanned for

fluorescence to detect the labeled TEAD. Total protein can be visualized by Coomassie

staining.

Plate-based: If a biotin-azide is used, the reaction mixture can be transferred to a

streptavidin-coated plate. After washing, the amount of captured TEAD is quantified using

a detection antibody in an ELISA-like format.

Data Analysis: The signal intensity at each inhibitor concentration is measured and plotted to

determine the IC₅₀ value.

Acyl-Biotin Exchange (ABE) Assay
The ABE assay is used to confirm the S-palmitoylation of proteins in a cellular context.

Principle: This method involves the specific chemical labeling of S-palmitoylated cysteine

residues with biotin.

General Protocol:

Cell Lysis and Thiol Blocking: Cells are lysed in a buffer containing a thiol-blocking agent,

such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

Thioester Cleavage: The thioester bond of palmitoylated cysteines is specifically cleaved

using hydroxylamine.

Biotinylation: The newly exposed free thiol groups (from the previously palmitoylated

cysteines) are then labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP.

Affinity Purification: The biotinylated proteins are captured using streptavidin-agarose beads.
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Detection: The captured proteins are eluted and analyzed by western blotting using an

antibody against the protein of interest (e.g., TEAD).

Visualizations
Hippo-YAP-TEAD Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8198280#specificity-analysis-of-myf-01-37-against-
tead-paralogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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